2-(6-Aminopurin-7-yl)oxane-3,4,5-triol
Description
2-(6-Aminopurin-7-yl)oxane-3,4,5-triol is a synthetic nucleoside analog comprising a modified oxane (sugar) moiety linked to adenine (6-aminopurin-7-yl). The oxane ring features hydroxyl groups at positions 3, 4, and 5, distinguishing it from natural ribose or deoxyribose sugars. This structural modification may influence its pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets like enzymes or receptors.
Properties
CAS No. |
18031-41-9 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(6-aminopurin-7-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI Key |
CBWPYZBRYXUWKM-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O |
Other CAS No. |
18031-41-9 |
Synonyms |
2-(6-aminopurin-7-yl)oxane-3,4,5-triol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The oxane backbone in 2-(6-Aminopurin-7-yl)oxane-3,4,5-triol differentiates it from conventional nucleosides. For example:
- Adenosine: Contains ribose instead of oxane, with hydroxyl groups at positions 2', 3', and 5'. The oxane ring in the target compound may confer rigidity or altered hydrogen-bonding capacity.
- (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(propan-2-yloxy)oxane-3,4,5-triol (): Shares the oxane-3,4,5-triol scaffold but substitutes adenine with a propan-2-yloxy group. This variation likely reduces nucleobase-mediated interactions (e.g., Watson-Crick pairing) but may enhance lipophilicity.
Table 1: Structural Features
Hypothetical Pharmacological Implications
- Metabolic Stability : Oxane’s conformational rigidity could resist phosphorylase-mediated degradation, extending half-life relative to ribose derivatives.
Methodological Considerations
Tools like AutoDock4 () enable comparative docking studies to predict binding affinities. For instance:
- HIV Protease Inhibitors: Cross-docking experiments with flexible receptor sidechains (as in ) could model interactions between this compound and viral targets.
- Covalent Binding Analysis : Modified oxane sugars might form unique hydrogen bonds or steric clashes compared to ribose, impacting inhibitor efficacy.
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